Superior Plasma Exposure vs. Native Ac-SDKP
Unlike the parent peptide Ac-SDKP, which is rapidly degraded by ACE, AC-SDKP-NH2 is not degraded in vivo and is freely filtered by the kidney [1]. The endogenous peptide Ac-SDKP has a mean plasma half‑life of 4.5 minutes in healthy human volunteers following intravenous infusion, a property that limits its practical use in vivo without ACE inhibitor co‑administration or specialized formulation [2]. In contrast, the amidated analog AC‑SDKP‑NH2 remains intact in circulation, enabling its use as a GFR marker in human clinical trials where it was administered intravenously at a dose of 100 µg [3].
| Evidence Dimension | Plasma half‑life / in vivo stability |
|---|---|
| Target Compound Data | Not degraded in vivo; freely filtered and eliminated in urine |
| Comparator Or Baseline | Ac‑SDKP: t½ = 4.5 min (human, i.v. infusion) |
| Quantified Difference | Qualitative: AC‑SDKP‑NH2 is completely resistant to ACE‑mediated degradation; Ac‑SDKP is rapidly degraded. |
| Conditions | Human plasma and urine; intravenous administration |
Why This Matters
This eliminates the requirement for continuous infusion or ACE inhibitor co‑administration, simplifying experimental protocols and enabling long‑term in vivo studies.
- [1] Mesmin C, Cholet N, Blanchard A, et al. Mass spectrometric quantification of AcSDKP-NH2 in human plasma and urine and comparison with an immunoassay. Rapid Commun Mass Spectrom. 2012;26(2):163-172. View Source
- [2] Ezan E, Carde P, Le Kerneau J, et al. Pharmcokinetics in healthy volunteers and patients of NAc-SDKP (seraspenide), a negative regulator of hematopoiesis. Drug Metabolism and Disposition. 1994;22(6):843-848. View Source
- [3] Mesmin C, Cholet N, Blanchard A, et al. Mass spectrometric quantification of AcSDKP-NH2 in human plasma and urine and comparison with an immunoassay. Rapid Commun Mass Spectrom. 2012;26(2):163-172. View Source
